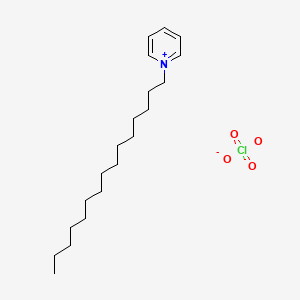
1-Pentadecylpyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentadecylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C20H36ClNO4 It is a quaternary ammonium salt, where the pyridine ring is substituted with a pentadecyl group and paired with a perchlorate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Pentadecylpyridin-1-ium perchlorate can be synthesized through a quaternization reaction. The process involves the reaction of pyridine with 1-bromopentadecane in the presence of a base, such as sodium hydroxide, to form 1-pentadecylpyridinium bromide. This intermediate is then treated with perchloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pentadecylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The perchlorate anion can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ion-exchange reactions can be carried out using various salts, such as sodium chloride or potassium nitrate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyridinium ring, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-Pentadecylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the formulation of surfactants and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of 1-pentadecylpyridin-1-ium perchlorate involves its interaction with biological membranes and cellular components. The compound can disrupt membrane integrity, leading to cell lysis and death. It may also interact with specific molecular targets, such as enzymes and receptors, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Decylpyridin-1-ium chloride
- 1-Dodecylpyridin-1-ium bromide
- 1-Hexadecylpyridin-1-ium iodide
Uniqueness
1-Pentadecylpyridin-1-ium perchlorate is unique due to its specific alkyl chain length and the presence of the perchlorate anion. This combination imparts distinct physicochemical properties, such as solubility, stability, and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
90265-18-2 |
|---|---|
Molekularformel |
C20H36ClNO4 |
Molekulargewicht |
390.0 g/mol |
IUPAC-Name |
1-pentadecylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C20H36N.ClHO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21;2-1(3,4)5/h14,16-17,19-20H,2-13,15,18H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
IHBGFOODJUWVES-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


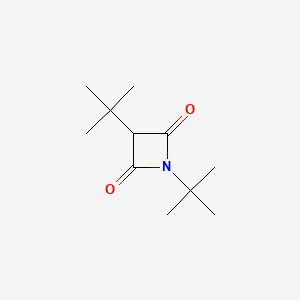

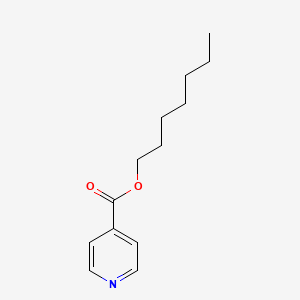
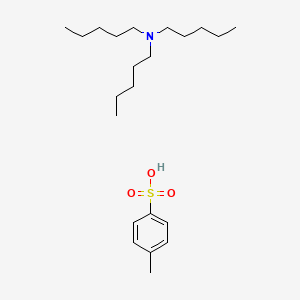
![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
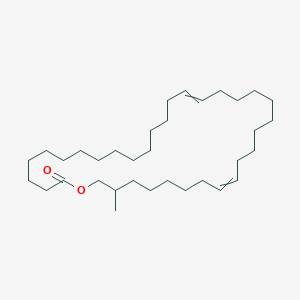
![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)
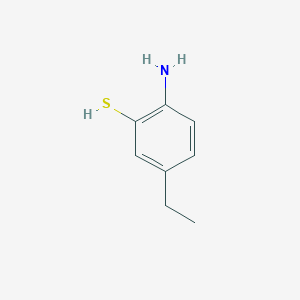
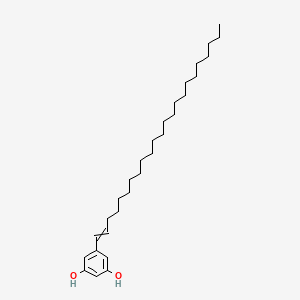
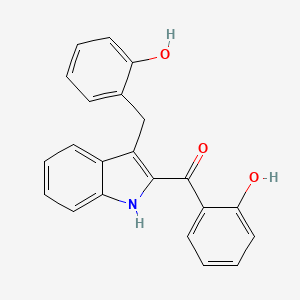
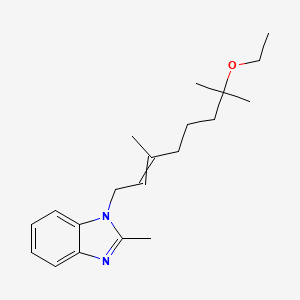
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)
